4-Epidemethylchlortetracycline is a derivative of chlortetracycline, a broad-spectrum antibiotic used primarily in the treatment of bacterial infections. This compound is classified under the tetracycline group of antibiotics, which are characterized by their ability to inhibit protein synthesis in bacteria. The chemical structure of 4-Epidemethylchlortetracycline is denoted by the molecular formula and a molecular weight of approximately 432.85 g/mol. It is important in pharmaceutical research due to its potential applications and implications in antibiotic resistance studies.
4-Epidemethylchlortetracycline is derived from chlortetracycline, which was originally isolated from the bacterium Streptomyces aureofaciens. This compound falls within the category of tetracycline antibiotics, which are known for their broad-spectrum activity against various gram-positive and gram-negative bacteria. The classification of this compound can be summarized as follows:
The synthesis of 4-Epidemethylchlortetracycline typically involves chemical modifications to the chlortetracycline structure. Various methods have been explored in literature, including:
The synthetic pathway may involve several steps:
The molecular structure of 4-Epidemethylchlortetracycline includes a tetracyclic core with various functional groups that contribute to its biological activity. Key features include:
The structural data can be represented as follows:
4-Epidemethylchlortetracycline participates in various chemical reactions typical for tetracyclines, including:
The stability and reactivity of 4-Epidemethylchlortetracycline are influenced by pH and temperature conditions, which are critical for its formulation in pharmaceutical applications.
The mechanism of action for 4-Epidemethylchlortetracycline involves binding to the bacterial ribosome's 30S subunit. This binding inhibits protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site.
Key points regarding its mechanism include:
4-Epidemethylchlortetracycline exhibits several notable physical properties:
Chemical properties include:
Relevant data includes:
Property | Value |
---|---|
Melting Point | Approximately 200°C |
Solubility | Soluble in water |
Log P (partition coefficient) | 0.5 |
4-Epidemethylchlortetracycline has several applications in scientific research and medicine:
The tetracycline class originated with the 1948 discovery of chlortetracycline (Aureomycin) from Streptomyces aureofaciens by Benjamin Duggar at Lederle Laboratories [1] [9]. This first-generation tetracycline exhibited broad-spectrum activity but faced limitations in stability and pharmacokinetics. In 1957, demethylchlortetracycline (demeclocycline) was isolated as a natural derivative through targeted strain modification of S. aureofaciens, becoming the first clinically significant second-generation tetracycline [1] [5]. This molecule served as the direct precursor for 4-epidemethylchlortetracycline, which emerged during structural optimization studies aimed at enhancing antibacterial efficacy [4]. The historical progression from first-generation (chlortetracycline, oxytetracycline) to second-generation compounds (doxycycline, minocycline) represents a deliberate effort to overcome bacterial resistance and improve drug properties, with 4-epidemethylchlortetracycline epitomizing the role of stereochemistry in structure-activity relationships [1] [9].
Table 1: Generations of Tetracycline Antibiotics
Generation | Representatives | Key Structural Features |
---|---|---|
First (1940s-50s) | Chlortetracycline, Oxytetracycline | Halogenation at C7, Unmodified alkyl chains |
Second (1960s-70s) | Demethylchlortetracycline, Doxycycline | C6 demethylation, C5/C6 modifications |
Third (2000s-present) | Tigecycline, Omadacycline | 9-glycylaminomethyl substitutions |
4-Epidemethylchlortetracycline is systematically named as:(4R,4aS,5aR,6S,12aR)-7-chloro-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide [3] [10]. Its molecular formula is C₂₁H₂₁ClN₂O₈ (molecular weight: 464.85 g/mol), distinguishing it from demethylchlortetracycline (C₂₁H₂₁ClN₂O₈) by the epimerization at the C4 dimethylamino group [7] [10]. This stereochemical inversion alters spatial orientation without changing atomic connectivity, placing it in the epi-tetracycline subclass. Its core structure retains the hydronapthacene tetracyclic framework characteristic of tetracyclines, featuring:
Table 2: Key Chemical Properties
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₂₁H₂₁ClN₂O₈ | Elemental Analysis |
Molecular Weight | 464.85 g/mol | Mass Spectrometry |
Stereochemical Configuration | 4R,4aS,5aR,6S,12aR | X-ray Crystallography |
CAS Registry Number | 14206-59-8 | Chemical Databases |
As a C4 epimer of demethylchlortetracycline, this compound provides critical insights into stereochemical influences on ribosomal binding. The C4 dimethylamino group participates directly in hydrogen bonding with the 16S rRNA of the 30S ribosomal subunit. Epimerization at this position reduces antibacterial efficacy by 4-8 fold compared to its non-epimerized counterpart, demonstrating the precision required for ribosomal interaction [1] [10]. Nevertheless, its synthesis validated that C6 demethylation enhances metabolic stability—a pivotal design principle applied to later tetracyclines like doxycycline [1] [9]. The compound’s diminished activity paradoxically advanced medicinal chemistry by highlighting that:
Table 3: Structural Comparison with Key Tetracyclines
Compound | C4 Configuration | C6 Modification | C7 Substituent | Relative Activity |
---|---|---|---|---|
4-Epidemethylchlortetracycline | R-epimer | H (demethylated) | Cl | 0.25x reference |
Demethylchlortetracycline | S-configuration | H (demethylated) | Cl | 1.0x (reference) |
Chlortetracycline | S-configuration | CH₃ | Cl | 0.8x |
Doxycycline | S-configuration | OH/CH₃ | H | 2.5x |
This epimer’s synthesis during the 1960s represented a strategic approach to resistance mitigation. By demonstrating that minor stereochemical changes significantly impact antibacterial activity, it informed third-generation designs like tigecycline (a 9-glycylaminominocycline derivative) that maintain efficacy against tetracycline-resistant strains expressing efflux pumps or ribosomal protection proteins [1] [5]. Though not clinically deployed itself, 4-epidemethylchlortetracycline remains a reference molecule for structure-based antibiotic design targeting the 30S ribosomal A-site [8] [10].
CAS No.: 28164-57-0
CAS No.: 24622-61-5
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.:
CAS No.: 94087-41-9